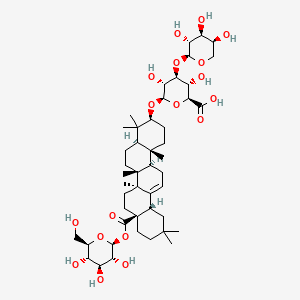

Momordin II

描述

The compound "(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid" is a triterpenoid saponin characterized by a complex glycosidic structure. Its core consists of a pentacyclic triterpene backbone modified with multiple sugar moieties, hydroxyl groups, and a carboxylic acid functional group.

属性

分子式 |

C47H74O18 |

|---|---|

分子量 |

927.1 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

InChI 键 |

BAJBCZHVQXVBMJ-BEXQNKOFSA-N |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

产品来源 |

United States |

准备方法

Steviol Aglycone Preparation

Steviol is derived via:

Glycosylation at C-13

Esterification at C-19

- Activation : Carboxyl group at C-19 is activated as a mixed carbonate using trifluoroethyl chloroformate.

- Coupling : Glucuronic acid derivatives (e.g., protected via benzylidene groups) are attached via Mitsunobu reaction.

Table 2: Key Chemical Reactions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Acetic anhydride/pyridine, 37°C, 25h | >90 |

| C-13 Glycosylation | Ag₂CO₃/Celite, 1,2-dichloroethane, 2h | 65–75 |

| C-19 Esterification | Trifluoroethyl chloroformate, DMAP | 60–70 |

Biosynthetic Engineering

Microbial production in Saccharomyces cerevisiae employs:

- GGPP Biosynthesis : Overexpression of ERG20 (farnesyl pyrophosphate synthase) and IDP1 (isopentenyl diphosphate isomerase).

- Diterpene Pathway : Heterologous expression of CPS (ent-copalyl diphosphate synthase), KS (kaurene synthase), KO (kaurene oxidase), and KAH (kaurenoic acid hydroxylase).

- Glycosylation : Co-expression of SrUGT74G1 and SrUGT76G1 for sequential glucosylation.

Table 3: Biosynthetic Strain Performance

| Strain | Stevioside Yield (mg/L) | Bioreactor Scale |

|---|---|---|

| SST-302III-ST2 | 164.89 (Shake Flask) | 10 L |

| Optimized Strain | 1104.49 (Bioreactor) |

Purification and Characterization

Post-synthesis purification involves:

- Crystallization : Ethanol/water mixtures (3:1–5:1) at 70–80°C to precipitate crude glycosides.

- Chromatography :

Table 4: Purification Efficiency

| Method | Purity (%) | Retention Time (min) |

|---|---|---|

| Crystallization | 90–95 | N/A |

| Amide-80 HPLC | >98 | 25–35 |

| ODS HPLC | >99 | 15–20 |

Challenges and Optimization

- C-13 Glycosylation : Steric hindrance requires low-temperature reactions (0–10°C) to minimize side reactions.

- Enzyme Stability : Transglycosidases lose activity above 60°C, necessitating batch feeding in bioreactors.

- Scalability : Alkaline saponification is cost-effective for industrial-scale steviol production.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can yield an alcohol.

科学研究应用

Structure and Composition

The compound's intricate structure is characterized by multiple hydroxyl groups and a unique carbon skeleton that contributes to its biological activity. The molecular formula is complex and reflects its large size and specific stereochemistry.

Molecular Weight

The molecular weight of this compound is approximately 1393.5 g/mol , indicating its substantial size which may influence its interactions in biological systems .

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit antimicrobial properties. For instance:

- Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.

- Case Study : A study published in Evidence-Based Complementary and Alternative Medicine highlighted the potential of structurally similar compounds in modulating microbial resistance .

Anticancer Properties

The compound has shown promise in anticancer research:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

- Mechanism : Potential mechanisms include apoptosis induction and cell cycle arrest .

Natural Product Research

This compound is of interest in the field of natural products due to its complex structure resembling those found in plant metabolites:

- NP Likeness Score : The likelihood of this compound being a natural product is significant; it has been categorized with a high NP likeness score .

- Source Exploration : Investigations into plant sources that produce similar compounds could lead to sustainable extraction methods for pharmaceutical use.

Enzyme Interaction Studies

The compound's structure allows it to interact with various enzymes:

- Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in metabolic pathways.

- Research Implications : Understanding these interactions can lead to the development of new inhibitors for therapeutic applications .

Pesticidal Properties

There is emerging interest in the potential use of this compound as a natural pesticide:

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and carboxylic acid group can form hydrogen bonds with enzymes and receptors, modulating their activity. The polycyclic structure may also play a role in its binding affinity and specificity.

相似化合物的比较

Structural Comparison

Key Structural Features

The compound’s structure includes:

- Triterpene core : A pentacyclic scaffold with heptamethyl substitutions.

- Glycosylation : Two distinct sugar units—(i) a hexose derivative attached via an oxycarbonyl group and (ii) a trihydroxyoxane moiety.

- Functional groups : Hydroxyl, carboxylic acid, and hydroxymethyl groups enhancing polarity.

Comparison to Analogous Triterpenoid Saponins

Table 1: Structural Comparison with Related Compounds

Key Observations :

- The target compound has fewer sugar units (2 vs. 3) compared to the compound in , reducing its molecular weight and polarity .

- Unlike glycyrrhetinic acid derivatives (e.g., ), the target compound includes a carboxylic acid group instead of esterified succinate, enhancing its solubility in aqueous environments .

Physicochemical Properties

Table 2: Physicochemical Parameters

| Parameter | Target Compound | Compound in | CHEMBL3137262 () |

|---|---|---|---|

| XlogP | 0.60 | -1.20 | 1.10 |

| Polar Surface Area (Ų) | 354.00 | 413.00 | 320.00 |

| H-Bond Donors | 15 | 15 | 12 |

| H-Bond Acceptors | 26 | 26 | 23 |

| Rotatable Bonds | 13 | 13 | 10 |

Key Observations :

生物活性

The compound (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,...] represents a complex structure with significant potential in biological applications. This article delves into its biological activity based on existing research findings and case studies.

This compound is characterized by multiple hydroxyl groups and a complex glycosidic structure which may contribute to its biological properties. The molecular formula and weight are not explicitly provided in the search results but can be derived from its structural components.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant activity . For example:

- Flavonoids and polyphenols with multiple hydroxyl groups are known to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties :

- A study highlighted that similar glycosidic compounds showed effectiveness against various bacterial strains .

- The presence of specific sugar moieties can enhance the interaction with microbial membranes.

Anti-inflammatory Effects

Compounds with multi-hydroxyl configurations have been reported to possess anti-inflammatory effects :

- Studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Antioxidant Activity

A comparative study on various polyphenolic compounds demonstrated that those with similar structures to our compound exhibited significant antioxidant activity. The study quantified the radical scavenging ability using DPPH assays and found a correlation between the number of hydroxyl groups and antioxidant potency .

Antimicrobial Efficacy

In another research effort focusing on glycosides derived from natural sources:

- The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of growth for several strains including E. coli and Staphylococcus aureus .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | To be calculated |

| Solubility | Soluble in water |

| Storage Temperature | -20°C |

| Color | White to off-white |

| Biological Activity | Effectiveness |

|---|---|

| Antioxidant | High |

| Antimicrobial | Moderate |

| Anti-inflammatory | Moderate |

常见问题

Q. What experimental strategies are recommended for confirming the stereochemistry of this compound?

The compound’s stereochemistry can be resolved using X-ray crystallography to determine absolute configurations at chiral centers. NMR spectroscopy (e.g., NOESY/ROESY) can corroborate spatial relationships between protons, while mass spectrometry (MS) combined with fragmentation patterns aids in structural validation. Computational methods like density functional theory (DFT) may predict optimal conformers for comparison with experimental data .

Q. How should researchers approach the synthesis of this highly functionalized triterpenoid-glycoside hybrid?

Synthesis requires a stepwise protection-deprotection strategy for hydroxyl groups to avoid undesired side reactions. For example:

- Use acetyl or benzyl groups to protect reactive hydroxyls during glycosidic bond formation.

- Employ Schmidt glycosylation or Koenigs-Knorr reactions for stereoselective sugar coupling.

- Monitor intermediates via HPLC-MS and TLC to ensure purity .

| Key Synthetic Challenges | Methodological Solutions |

|---|---|

| Glycosidic bond instability | Low-temperature reactions (<0°C) in anhydrous solvents |

| Steric hindrance at C-8a | Microwave-assisted synthesis to enhance reaction kinetics |

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Contradictions often arise from impurities or dynamic equilibria (e.g., anomerization). Mitigation strategies include:

- Multi-technique cross-validation : Pair high-resolution MS (HRMS) with 2D-NMR (HSQC, HMBC) to resolve ambiguities in connectivity.

- Variable-temperature NMR to detect conformational flexibility.

- Isotopic labeling (e.g., ¹³C-glucose) to trace metabolic instability in glycosidic linkages .

Q. What advanced analytical methods are suitable for studying this compound’s reactivity under physiological conditions?

- LC-HRMS metabolomics : Track degradation products in simulated biological fluids (e.g., pH 7.4 buffer).

- Surface plasmon resonance (SPR) : Quantify binding affinity to target proteins (e.g., lectins or enzymes).

- Synchrotron-based FTIR microspectroscopy : Map real-time structural changes in hydrated environments .

Q. How can researchers optimize the regioselectivity of hydroxyl group modifications in this compound?

- Computational docking : Predict steric/electronic environments of hydroxyls using molecular dynamics simulations.

- Chemoselective catalysts : Use TEMPO-mediated oxidation for primary hydroxyls or organocatalysts (e.g., thioureas) for secondary sites.

- Parallel synthesis arrays : Screen reaction conditions (solvent, catalyst, temperature) to identify optimal pathways .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Principal component analysis (PCA) to correlate structural features (e.g., sugar substitution patterns) with activity.

- Bootstrap resampling to assess confidence intervals in small-sample datasets .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., removal of the tetradecahydropicen moiety).

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity.

- Cryo-EM or crystallography to visualize ligand-protein interactions at atomic resolution .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in multi-step synthesis protocols?

- Detailed reaction logs : Record exact stoichiometry, solvent batch IDs, and humidity/temperature conditions.

- QC checkpoints : Validate intermediates via HPLC purity >98% and ¹H/¹³C NMR match to published spectra.

- Open-source protocols : Share synthetic procedures on platforms like ChemRxiv for peer validation .

Q. How can researchers address batch-to-batch variability in biological assay results?

- Internal standardization : Spike samples with isotopically labeled analogs (e.g., d₃-methyl groups).

- Blinded replicate testing : Assign multiple researchers to prepare and test independent batches.

- Meta-analysis : Aggregate data across labs using platforms like MetaLab to identify systemic biases .

Ethical and Safety Compliance

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。